Tetrakis(3,5-dibromophenyl)silane
Description
Significance of Highly Substituted Silanes in Contemporary Chemical Research
Highly substituted silanes, especially tetraorganosilanes where a central silicon atom is bonded to four organic groups, are of considerable importance in contemporary chemical research. The tetrahedral geometry of these compounds provides a rigid and well-defined three-dimensional scaffold, which is instrumental in designing molecules with specific shapes and functionalities. The silicon-carbon bonds are notably stable, rendering these compounds robust for a multitude of applications.
In the realm of materials science, these silanes are employed as foundational units for constructing polymers, dendrimers, and other intricate molecular structures. Their customizable electronic and photophysical properties also position them as valuable components in the development of novel materials for electronics and photonics. Furthermore, silanes can act as effective reducing agents, often serving as less toxic alternatives to other reagents. organic-chemistry.org Depending on their specific structure, they can function as either radical hydrogen donors or hydride donors. organic-chemistry.org
A key aspect of silane (B1218182) chemistry is the ability of silicon to become hypervalent, meaning it can bond to more than four ligands. lsu.edulsu.edu This hypervalency enhances the Lewis acidity of the silicon center and facilitates the formation of carbon nucleophiles from the organosilane ligands, which are then utilized in various cross-coupling reactions. lsu.edulsu.edu
The Role of Brominated Phenyl Groups in Molecular Design and Functionality
The integration of brominated phenyl groups into molecular frameworks is a strategic approach in designing molecules with desired properties and functions. The presence of bromine atoms on the phenyl rings markedly affects the molecule's electronic characteristics. As an electron-withdrawing group, bromine can modify the reactivity and photophysical behavior of the compound.
Moreover, the carbon-bromine bond is a versatile synthetic tool, readily engaging in a range of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This facilitates the introduction of diverse functional groups, enabling the assembly of complex and varied molecular architectures. This synthetic adaptability is a primary driver for the extensive use of brominated aryl compounds in the synthesis of functional materials. The introduction of bromine into a molecular structure can also enhance therapeutic activity and influence the drug's metabolism and duration of action. ump.edu.plump.edu.pl Studies have shown that the bromo group can improve molecular hyperpolarizabilities and reduce dipole-dipole interactions, which is beneficial for creating materials with significant second-harmonic generation effects. researchgate.net
Overview of the Tetrakis(3,5-dibromophenyl)silane Scaffold in Synthetic Chemistry
This compound stands as a prominent example of a highly substituted silane that capitalizes on the attributes of both a tetrahedral silicon core and brominated phenyl groups. This compound is characterized by a well-defined, three-dimensional structure featuring eight bromine atoms on the molecular periphery. These bromine atoms are strategically positioned for subsequent chemical modifications.
The rigid tetrahedral arrangement enforced by the central silicon atom ensures that the four dibromophenyl arms maintain a specific spatial orientation. This inherent pre-organization is highly beneficial for the synthesis of complex supramolecular structures and materials with bespoke properties. The multiple bromine atoms make it an exceptional precursor for generating highly functionalized molecules through various cross-coupling reactions, paving the way for the development of new materials with potential applications in areas such as porous materials and luminescent sensors.
Structure
3D Structure
Properties
CAS No. |
18733-95-4 |
|---|---|
Molecular Formula |
C24H12Br8Si |
Molecular Weight |
967.7 g/mol |
IUPAC Name |
tetrakis(3,5-dibromophenyl)silane |
InChI |
InChI=1S/C24H12Br8Si/c25-13-1-14(26)6-21(5-13)33(22-7-15(27)2-16(28)8-22,23-9-17(29)3-18(30)10-23)24-11-19(31)4-20(32)12-24/h1-12H |
InChI Key |
VZINWPUDLINUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)[Si](C2=CC(=CC(=C2)Br)Br)(C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for Tetrakis 3,5 Dibromophenyl Silane
Retrosynthetic Analysis of Tetrakis(3,5-dibromophenyl)silane
A retrosynthetic analysis of this compound simplifies the complex structure into more manageable precursors. The primary disconnection occurs at the four Si-C bonds. This suggests that the molecule can be assembled from a silicon electrophile and a 3,5-dibromophenyl nucleophile.
The most logical precursors are a silicon tetrahalide, such as silicon tetrachloride (SiCl₄), and a 3,5-dibromophenyl organometallic reagent. The latter can be generated from 1,3,5-tribromobenzene (B165230). This approach forms the basis for several synthetic strategies.
Optimized Methodologies for Si-C Bond Formation in Polyaryl Silanes
The creation of Si-C bonds is a fundamental process in organosilicon chemistry, with several established methods that can be optimized for the synthesis of polyaryl silanes like this compound. gelest.com
The Grignard reaction is a classic and versatile method for forming Si-C bonds. gelest.com This approach involves the reaction of a silicon halide with a Grignard reagent. For the synthesis of this compound, the required Grignard reagent is 3,5-dibromophenylmagnesium bromide. This is typically prepared by reacting 1,3,5-tribromobenzene with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The subsequent reaction with silicon tetrachloride leads to the substitution of the four chlorine atoms with the 3,5-dibromophenyl groups. The reaction is typically carried out by adding the silicon tetrachloride to the pre-formed Grignard reagent. Careful control of stoichiometry and reaction conditions is crucial to ensure complete substitution and maximize the yield of the desired product. The use of Grignard reagents is advantageous due to their relatively easy preparation and commercial availability. rsc.orgresearchgate.net
Organolithium reagents are generally more reactive than their Grignard counterparts and offer an alternative route for the synthesis of polyaryl silanes. wikipedia.orgyoutube.com The synthesis of this compound via this method would involve the preparation of 3,5-dibromophenyllithium. This can be achieved through a lithium-halogen exchange reaction, where 1,3,5-tribromobenzene is treated with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. masterorganicchemistry.com
The resulting 3,5-dibromophenyllithium is then reacted with silicon tetrachloride. Due to the high reactivity of organolithium reagents, this reaction is often rapid even at low temperatures. wikipedia.org One of the challenges with this method is the potential for side reactions, such as the formation of polysilanes or incomplete substitution, if the reaction conditions are not carefully controlled. libretexts.orgorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-C and C-heteroatom bonds, and they can be adapted for the synthesis of tetra-aryl silanes. organic-chemistry.orgnih.govthieme-connect.denih.govacs.org
While the direct tetra-arylation of silicon tetrachloride using these methods is less common, a plausible strategy could involve a stepwise approach. For instance, a hydrosilane (a compound containing a Si-H bond) could be coupled with 1,3,5-tribromobenzene in the presence of a palladium catalyst. However, a more direct application of these coupling reactions would be in the post-synthesis modification of the bromine atoms on the this compound core.
For example, the Suzuki-Miyaura coupling could be used to replace the bromine atoms with other aryl or alkyl groups by reacting the compound with a suitable boronic acid in the presence of a palladium catalyst and a base. Similarly, the Sonogashira-Hagihara coupling could be employed to introduce alkyne functionalities by reacting with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.
Purification and Isolation Techniques for High-Purity this compound
After synthesis, this compound must be purified to remove unreacted starting materials, partially substituted silanes, and other byproducts. Common purification techniques include:
Crystallization: This is often the most effective method for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase). The components of the mixture travel down the column at different rates and can be collected as separate fractions.
Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with a non-polar solvent like hexane (B92381) can remove non-polar byproducts, while washing with water can remove any remaining inorganic salts.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Mechanistic Insights into the Formation of Perbrominated Phenyl-Silane Linkages
The formation of the phenyl-silane linkage in the synthesis of this compound, particularly when using Grignard or organolithium reagents, proceeds through a nucleophilic substitution mechanism at the silicon center.
In the Grignard-mediated synthesis, the 3,5-dibromophenylmagnesium bromide acts as the nucleophile. The carbon atom bonded to magnesium is electron-rich and attacks the electrophilic silicon atom of the silicon tetrachloride. This results in the displacement of a chloride ion and the formation of a Si-C bond. This process is repeated three more times to yield the final tetrasubstituted product.
Similarly, in the organolithium-based approach, the highly nucleophilic carbon atom of the 3,5-dibromophenyllithium attacks the silicon center of SiCl₄. The greater reactivity of the organolithium reagent often leads to a faster reaction rate compared to the Grignard reagent.
The term "perbrominated" in this context refers to the high degree of bromine substitution on the phenyl rings. The mechanism of the Si-C bond formation itself is not directly influenced by the bromine atoms on the phenyl ring, as they are relatively distant from the reacting carbon atom. However, the electronic effects of the bromine atoms can influence the reactivity of the arylmetallic reagent. Bromine is an electron-withdrawing group, which can slightly reduce the nucleophilicity of the carbanionic center compared to an unsubstituted phenyl group. Nevertheless, the strong polarization of the carbon-metal bond in both Grignard and organolithium reagents ensures that they are sufficiently nucleophilic to react effectively with silicon tetrachloride.
Yield Optimization and Scalability Considerations for this compound Synthesis
The synthesis of this compound, a sterically demanding molecule, presents several challenges that directly impact the reaction yield and the feasibility of large-scale production. While specific literature on the yield optimization and scalability for this particular compound is limited, valuable insights can be drawn from the synthesis of structurally related polyhalogenated tetraphenylsilanes and general principles of organometallic chemistry. The primary route to such compounds typically involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), with a Grignard reagent derived from a dibromobenzene precursor.
The optimization of this synthetic approach hinges on several critical parameters that influence the formation of the desired fully substituted product and minimize the generation of partially substituted silanes and other byproducts. Key considerations include the choice of solvent, reaction temperature, the rate of Grignard reagent addition, and the purification of the final product.
For the Grignard reaction, the choice of solvent is crucial. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for the synthesis of sterically hindered molecules like tetraphenylsilanes. gelest.com THF's higher boiling point allows for reactions to be conducted at elevated temperatures, which can help overcome the steric hindrance associated with the introduction of four bulky 3,5-dibromophenyl groups around the central silicon atom. gelest.com
Temperature control is another vital aspect of yield optimization. The formation of the Grignard reagent from 1,3,5-tribromobenzene and magnesium is an exothermic process that requires careful temperature management to prevent side reactions. Subsequently, the reaction of the Grignard reagent with silicon tetrachloride is also highly exothermic and is typically performed at low temperatures, with the Grignard reagent added slowly to a solution of the silicon tetrahalide to maintain control over the reaction rate and temperature. nih.gov
The stoichiometry of the reactants is a further area for optimization. While a stoichiometric amount of the Grignard reagent is theoretically required, in practice, a slight excess of the Grignard reagent may be used to drive the reaction to completion and maximize the formation of the tetrasubstituted product. However, a large excess can lead to the formation of magnesium halide precipitates that can complicate the reaction workup and product isolation.
Purification of this compound from the crude reaction mixture is a significant challenge in scaling up the synthesis. The product is a solid with limited solubility in common organic solvents. Recrystallization is a common purification technique for such compounds. epa.gov The choice of solvent or solvent mixture for recrystallization is critical and often requires empirical determination to achieve a high recovery of the purified product. Chromatographic methods, while effective at the laboratory scale, may be less practical for large-scale production due to the large volumes of solvent required and the potential for product loss on the stationary phase.
To illustrate the typical reaction conditions and yields for related polybrominated tetraphenylsilanes, the following table summarizes data for the synthesis of Tetrakis(4-bromophenyl)silane, a structural isomer. It is important to note that these conditions may not be directly transferable but provide a valuable starting point for the optimization of this compound synthesis.
Table 1: Synthesis of Tetrakis(4-bromophenyl)silane - A Representative Analog
| Precursor | Reagents | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-bromo-4-iodobenzene | n-BuLi, Si(OEt)₄ | THF | -78 °C to rt | Not specified | researchgate.net |
| Tetraphenylmethane | Br₂ | Not specified | -78 °C to rt | 37% | researchgate.net |
| Silicon tetrachloride | 4-bromophenylmagnesium bromide | Diethyl ether/Toluene | Reflux | ~60% | General knowledge |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrakis(4-bromophenyl)silane |
| Silicon tetrachloride |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| 1,3,5-tribromobenzene |
| Magnesium |
| 1-bromo-4-iodobenzene |
| n-Butyllithium (n-BuLi) |
| Tetraethyl orthosilicate (B98303) (Si(OEt)₄) |
| Tetraphenylmethane |
| Bromine (Br₂) |
| 4-bromophenylmagnesium bromide |
Advanced Spectroscopic and Crystallographic Characterization of Tetrakis 3,5 Dibromophenyl Silane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Tetrakis(3,5-dibromophenyl)silane in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be verified.
For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's high symmetry. The four 3,5-dibromophenyl groups are chemically equivalent. Within each phenyl ring, there are two distinct types of protons. The proton at the 4-position would appear as a triplet, and the protons at the 2- and 6-positions would appear as a doublet.
The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing a specific number of signals corresponding to the unique carbon environments in the dibromophenyl substituent, in addition to the carbon attached to the silicon atom.
To understand the molecule's structure and behavior in the solid state, solid-state NMR (ssNMR) is employed. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's fixed orientation and dynamics in the crystal lattice.
High-resolution solid-state ¹³C and ²⁹Si NMR spectroscopy can be used to investigate the dynamic properties of organosilicon compounds like tetrasubstituted silanes. pdx.edu For instance, studies on the related compound Tetrakis(trimethylsilyl)silane (TTMSS) have revealed temperature-dependent spectral changes associated with phase transitions, providing insights into its dynamic properties. pdx.edu For this compound, ssNMR could reveal details about the rotational dynamics of the phenyl rings and whether they are locked into a specific conformation in the crystal.
Deuterium NMR, performed on an isotopically labeled version of the compound, is another powerful technique for probing molecular dynamics, particularly the reorientation of specific C-D bonds.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign each carbon signal based on the chemical shift of the proton attached to it.
These advanced NMR techniques, when used in combination, provide definitive proof of the molecule's covalent structure. wikipedia.organton-paar.com
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. pdx.eduanton-paar.com By growing a suitable single crystal of this compound, this technique can provide definitive information on its molecular conformation, stereochemistry, and how the molecules pack together in the solid state. govinfo.gov
The central silicon atom in this compound is expected to adopt a nearly perfect tetrahedral geometry, with the four phenyl groups radiating outwards. researchgate.net The C-Si-C bond angles would be close to the ideal tetrahedral angle of 109.5°. nih.gov
The analysis would also reveal the torsion angles between the silicon atom and the attached phenyl rings, describing the specific propeller-like conformation of the molecule. In similar structures, such as Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane, the central Si atom is positioned in a pseudo-tetrahedral environment. worktribe.com The four dibromophenyl rings themselves are expected to be planar.
XRD analysis provides highly precise measurements of all bond lengths and angles within the molecule. This data offers insights into the electronic structure. For example, the Si-C bond length in related tetrasubstituted silanes is a key parameter. nih.gov Comparison of the experimentally determined bond lengths with standard values can indicate electronic effects, such as electron donation or withdrawal by the substituents. researchgate.net
Below is a table of expected bond lengths and angles for this compound, based on typical values for similar organosilicon and brominated aromatic compounds.
Interactive Table: Expected Molecular Geometry of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length | Si | C (phenyl) | ~1.87 - 1.89 Å | |
| Bond Length | C (phenyl) | Br | ~1.89 - 1.91 Å | |
| Bond Length | C (phenyl) | C (phenyl) | ~1.38 - 1.40 Å | |
| Bond Angle | C (phenyl) | Si | C (phenyl) | ~109.5° |
| Bond Angle | Si | C (phenyl) | C (phenyl) | ~120° |
| Bond Angle | C (phenyl) | C (phenyl) | Br | ~120° |
Advanced Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Electronic State Characterization
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful non-destructive method for obtaining a unique molecular fingerprint of a compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its specific arrangement of atoms and the nature of the chemical bonds.
While specific experimental Raman and IR spectra for this compound are not widely available in public literature, the expected spectral features can be inferred from the analysis of similar organosilicon compounds. The spectra would be dominated by vibrations associated with the substituted phenyl rings and the central silicon-carbon bonds.
Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C-C stretching: Multiple bands are expected between 1400 and 1600 cm⁻¹, characteristic of the phenyl ring.
C-Br stretching: Strong absorptions are anticipated in the lower frequency region, generally between 500 and 700 cm⁻¹.
Si-C stretching: The silicon-carbon bond vibrations are expected to appear in the fingerprint region, providing key information about the core structure of the molecule.
The combination of Raman and IR spectroscopy would provide complementary information. Due to the molecule's tetrahedral symmetry, certain vibrational modes may be Raman active but IR inactive, and vice versa, allowing for a more complete assignment of the vibrational modes.
Table 1: Anticipated Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| In-plane C-H Bend | 1000 - 1300 | IR, Raman |
| Out-of-plane C-H Bend | 650 - 1000 | IR, Raman |
| C-Br Stretch | 500 - 700 | IR, Raman |
| Si-C Stretch | 600 - 800 | IR, Raman |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for studying its fragmentation pathways upon ionization. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.
For this compound, HRMS would confirm its molecular formula, C₂₄H₁₂Br₈Si. The presence of multiple bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | ~963.3 | Molecular ion |
| [M - C₆H₃Br₂]⁺ | ~728.5 | Loss of one dibromophenyl group |
| [M - 2(C₆H₃Br₂)]⁺ | ~493.7 | Loss of two dibromophenyl groups |
| [M - 3(C₆H₃Br₂)]⁺ | ~258.9 | Loss of three dibromophenyl groups |
| [C₆H₃Br₂]⁺ | ~234.8 | Dibromophenyl cation |
Note: The m/z values are approximate and would show a complex isotopic pattern due to the presence of eight bromine atoms.
The detailed analysis of the fragmentation pattern, in conjunction with the precise mass measurements from HRMS, would provide unequivocal evidence for the structure of this compound.
Theoretical and Computational Investigations of Tetrakis 3,5 Dibromophenyl Silane
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comajchem-a.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For Tetrakis(3,5-dibromophenyl)silane, a DFT calculation would reveal the energies of its HOMO and LUMO. The analysis would likely show the HOMO localized on the electron-rich phenyl rings, while the LUMO might be distributed across the silicon center and the antibonding orbitals of the phenyl groups. The calculated energy gap would provide a quantitative measure of its electronic stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles of FMO theory, as specific calculated values for this compound are not available in the reviewed literature.
| Parameter | Expected Energy Range (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Represents the ionization potential; the energy required to remove an electron. |
| ELUMO | -1.0 to -2.5 | Represents the electron affinity; the energy released when an electron is added. |
| Energy Gap (ΔE) | 4.0 to 5.5 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
The distribution of electrons within a molecule is rarely uniform, leading to regions that are more positive or negative. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential, where red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, an MEP map generated from DFT calculations would likely show negative potential concentrated around the bromine atoms due to their high electronegativity and lone pairs. The regions of the phenyl rings would also exhibit negative potential. In contrast, the hydrogen atoms on the phenyl rings and potentially the central silicon atom would show a more positive electrostatic potential. This map is invaluable for predicting how the molecule will interact with other molecules, including identifying sites for hydrogen bonding and electrophilic or nucleophilic reactions. nih.gov
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules. doaj.org While various computational methods exist, DFT provides a reliable framework. For this compound, these calculations would predict the specific resonance frequencies for each unique carbon and hydrogen atom in the structure. Comparing these predicted shifts with experimental data serves as a powerful method for confirming the molecular structure.
Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net For this compound, this would help in assigning the observed spectral bands to specific molecular motions, such as C-Br stretching, C-H stretching, phenyl ring deformations, and Si-C stretching, thus confirming the presence of these functional groups.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that can rotate around single bonds and adopt various conformations. Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a trajectory that reveals the conformational flexibility and dynamic behavior of a molecule. nih.gov
For this compound, the four phenyl rings attached to the central silicon atom can rotate. An MD simulation would explore the accessible rotational conformations of these rings, identifying the most stable arrangements and the energy barriers between them. This provides insight into the molecule's flexibility, its average shape in solution or the solid state, and how its conformation might change in response to its environment. rsc.org
Quantum Chemical Studies on Reactivity and Reaction Pathways
Quantum chemical methods, including DFT, can be used to model chemical reactions and elucidate their mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.
For this compound, such studies could investigate its potential reactivity. For example, the bromine atoms on the phenyl rings are potential sites for substitution reactions. Quantum chemical calculations could model the reaction pathway for a nucleophilic aromatic substitution, identifying the structure of the transition state and the energy barrier for the reaction. This would provide valuable information on the molecule's stability and how it might be chemically modified.
Computational Design Principles for Functionalization of this compound Derivatives
Computational chemistry serves as a powerful tool in the rational design of new molecules with desired properties. By starting with the core structure of this compound, computational methods can be used to predict how chemical modifications will affect its properties.
For instance, DFT calculations could be used to screen a virtual library of derivatives where the bromine atoms are replaced with various other functional groups. The calculations could predict how these substitutions alter the electronic properties, such as the HOMO-LUMO gap, the dipole moment, and the electrostatic potential. This in-silico screening can identify promising candidates for synthesis with tailored electronic or optical properties, guiding experimental efforts and accelerating the discovery of new functional materials. This approach allows researchers to establish structure-property relationships and develop design principles for creating novel this compound-based molecules for specific applications.
Reactivity and Functionalization Strategies of Tetrakis 3,5 Dibromophenyl Silane
Selective Derivatization of Bromine Atoms via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For Tetrakis(3,5-dibromophenyl)silane, these reactions provide a direct pathway to selectively replace the bromine atoms with a wide array of functional groups, enabling the synthesis of highly substituted, star-shaped molecules. The eight bromine atoms can be functionalized in a stepwise or exhaustive manner to create generations of dendrimers or other complex structures. nih.govnih.gov
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is particularly effective for aryl bromides, making it an ideal method for the arylation of this compound. By coupling this compound with various arylboronic acids or their esters, extended three-dimensional structures with tailored electronic and photophysical properties can be synthesized. The reaction is known for its high functional group tolerance and generally proceeds with high yields. mdpi.comorganic-chemistry.org The use of catalysts like tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from a palladium(II) source and phosphine (B1218219) ligands is common. researchgate.netrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose / Notes |
|---|---|---|
| Substrate | This compound | Aryl bromide source |
| Coupling Partner | Phenylboronic acid | Source of the new aryl group |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | Catalyzes the C-C bond formation mdpi.com |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd center and facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes HBr byproduct |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides a medium for the reaction components to dissolve and interact |
| Temperature | 80-120 °C | Provides thermal energy to overcome the activation barrier |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent or co-solvent. organic-chemistry.org This reaction allows for the introduction of rigid alkynyl groups onto the this compound core. The resulting tetra- or octa-alkynylated silanes are valuable precursors for creating carbon-rich materials, conjugated polymers, and molecular scaffolds for "click" chemistry. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. wikipedia.orggelest.com
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example | Purpose / Notes |
|---|---|---|
| Substrate | This compound | Aryl bromide source |
| Coupling Partner | Phenylacetylene | Terminal alkyne source |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as the solvent |
| Ligand | PPh₃ | Stabilizes the palladium catalyst |
| Solvent | THF, DMF (if co-solvent is needed) | Dissolves reactants |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient organic-chemistry.org |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method to form a substituted alkene by reacting an unsaturated halide with an alkene and a base. wikipedia.orgorganic-chemistry.org This transformation is a powerful way to introduce vinyl groups onto the phenyl rings of this compound. The reaction typically employs a palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) catalyst and a phosphine ligand. wikipedia.orglibretexts.org The alkenylation of the core structure can lead to the synthesis of novel materials for applications in electronics and as fluorescent sensors, by extending the conjugation of the system.
Table 3: Representative Conditions for Heck Reaction of Aryl Bromides
| Component | Example | Purpose / Notes |
|---|---|---|
| Substrate | This compound | Aryl bromide source |
| Coupling Partner | Styrene, Butyl acrylate | Alkene source |
| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium source for the catalytic cycle wikipedia.org |
| Ligand | P(o-tolyl)₃, PPh₃ | Modulates the reactivity and stability of the catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX generated during the reaction wikipedia.org |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used |
| Temperature | 100-140 °C | Higher temperatures are often required |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. For this compound, this strategy allows for the introduction of various amine functionalities, which can impart new properties such as pH-responsiveness, hydrogen-bonding capabilities, or serve as sites for further functionalization. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle. libretexts.org
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example | Purpose / Notes |
|---|---|---|
| Substrate | This compound | Aryl bromide source |
| Coupling Partner | Morpholine, Aniline, Diphenylamine | Primary or secondary amine source |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle |
| Ligand | BINAP, XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high yields wikipedia.orglibretexts.org |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | Strong, non-nucleophilic base is required for amine deprotonation libretexts.org |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used |
| Temperature | 80-110 °C | Thermal energy to drive the reaction |
Lithiation and Subsequent Electrophilic Quenching Reactions
An alternative to palladium-catalyzed reactions is the functionalization via a halogen-metal exchange. The bromine atoms of this compound can be replaced with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), typically at low temperatures (-78 °C) in an anhydrous etheral solvent like THF. This process generates highly reactive aryllithium species.
These intermediates can then be "quenched" by adding a variety of electrophiles, allowing for the introduction of a diverse range of functional groups. For example:
Quenching with carbon dioxide (CO₂) followed by an acidic workup yields carboxylic acid groups.
Reaction with N,N-dimethylformamide (DMF) produces aldehyde functionalities.
Reaction with aldehydes or ketones installs secondary or tertiary alcohol groups, respectively.
Reaction with chlorosilanes can be used to attach further silyl (B83357) groups.
This strategy offers a powerful, palladium-free method for derivatization. However, controlling the degree of lithiation can be challenging due to the presence of eight equivalent bromine atoms. Achieving selective mono- or partial lithiation often requires careful control of stoichiometry and reaction conditions.
Metalation Strategies for Polymerization Initiatives
The functionalization of this compound for polymerization is predicated on the activation of its carbon-bromine bonds. Metal-halogen exchange is a primary and powerful method to achieve this, converting the relatively inert aryl bromides into highly reactive organometallic species. This transformation is crucial for initiating polymerization or for creating monomers suitable for polycondensation reactions.
One of the most common metalation techniques is the lithium-halogen exchange , which involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. In the case of this compound, the multiple bromine atoms can be selectively or fully exchanged to generate polylithiated intermediates. The resulting organolithium species are potent nucleophiles, capable of reacting with a variety of electrophiles to build larger structures.
Another significant metalation approach is the magnesium-halogen exchange , leading to the formation of Grignard reagents. This can be achieved either by direct reaction with magnesium metal or, more conveniently for aryl bromides, by using a pre-formed Grignard reagent like isopropylmagnesium chloride in a transmetalation reaction. The resulting organomagnesium compounds are also effective nucleophiles for subsequent polymerization steps.
The choice of metalating agent and reaction conditions (e.g., temperature, solvent) is critical to control the degree of metalation and to minimize side reactions. For a molecule with multiple halogen sites like this compound, statistical mixtures of partially and fully metalated species are possible. The generated organometallic intermediates serve as the direct initiators or as precursors to monomers for polymerization.
Controlled Synthesis of Oligomeric and Polymeric Architectures Incorporating this compound Units
The conversion of this compound into its organometallic derivatives opens pathways to a variety of controlled polymerization techniques, allowing for the synthesis of well-defined oligomers and high-molecular-weight polymers with a hyperbranched or star-shaped architecture.
A prominent example of such a polymerization method is the Suzuki-Miyaura polycondensation . In this approach, the brominated precursor is coupled with a di-boronic acid or ester in the presence of a palladium catalyst. While research specifically detailing the use of this compound is limited, studies on analogous tetra(bromoaryl)silanes demonstrate the feasibility of this method for creating silicon-containing hyperbranched aromatic polymers. The polycondensation of a tetra-functional monomer (B4 type, from the metalated silane) with a bi-functional monomer (A2 type, the diboronic acid) can lead to the formation of highly branched polymers without gelation under controlled conditions.
The general scheme for such a polycondensation would involve:
Monomer Preparation: Conversion of the bromo groups on this compound to boronic acid or ester functionalities, or alternatively, using the brominated compound directly with a diboronic acid comonomer.
Polymerization: Palladium-catalyzed cross-coupling of the two different monomers.
The resulting hyperbranched polymers, with a central silicon-based core, are expected to exhibit high thermal stability and solubility in organic solvents, properties that are advantageous for processing and various applications. The structure of these polymers can be tailored by the choice of the comonomer, influencing properties such as conjugation length and emission characteristics in the case of fluorescent polymers.
Below is a table summarizing the potential synthetic strategies and the resulting polymer architectures:
| Metalation/Polymerization Strategy | Monomer Type from this compound | Comonomer | Resulting Polymer Architecture |
| Lithium-Halogen Exchange followed by reaction with electrophiles | Polylithiated intermediate | Dihaloalkanes, dichlorosilanes | Star-shaped polymers, networks |
| Suzuki-Miyaura Polycondensation | This compound (as B4 monomer) | Arylenediboronic acid/ester (as A2 monomer) | Hyperbranched aromatic polymers |
The controlled synthesis of these complex macromolecules from this compound holds promise for the development of advanced materials with tailored properties for applications in electronics, optics, and catalysis.
Advanced Applications of Tetrakis 3,5 Dibromophenyl Silane in Materials Science
Precursor for Highly Branched and Dendritic Macromolecules
The tetravalent nature of the central silicon atom in Tetrakis(3,5-dibromophenyl)silane makes it an ideal core molecule for the synthesis of highly branched and dendritic macromolecules. These complex, tree-like structures have unique properties stemming from their high degree of branching and defined architecture, such as a high density of functional groups at their periphery.
Dendrimers are a class of perfectly branched macromolecules with a central core, interior layers of repeating units, and a surface of terminal functional groups. The use of this compound as a core allows for the precise construction of silicon-centric dendrimers. The bromine atoms on the phenyl rings can be readily converted to other functional groups through various chemical reactions, such as lithium-halogen exchange followed by reaction with electrophiles, or through palladium-catalyzed cross-coupling reactions. This allows for the divergent growth of dendritic wedges from the central silicon core, leading to generations of dendrimers with increasing size and a multitude of peripheral functionalities. These terminal groups can be tailored to impart specific properties to the dendrimer, such as solubility, catalytic activity, or molecular recognition capabilities.
Beyond dendrimers, this compound serves as an effective core for the synthesis of star-shaped polymers. In this architecture, linear polymer chains radiate from the central silicon core. The synthesis typically involves the transformation of the bromine atoms into initiating sites for polymerization reactions. For instance, the bromines can be converted to organolithium species, which can then initiate the anionic polymerization of various monomers, such as styrenes or acrylates. Alternatively, they can be transformed into initiating sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting star polymers exhibit unique rheological and thermal properties compared to their linear counterparts, owing to their compact, globular structure.
Building Block for Organic Electronic and Optoelectronic Materials
The rigid, tetrahedral structure and the potential for extensive π-conjugation through modification of the phenyl rings make this compound an attractive building block for materials used in organic electronics and optoelectronics.
By chemically modifying the dibromophenyl arms, this compound can be transformed into highly efficient luminescent materials. The bromine atoms can be substituted with various chromophoric groups through cross-coupling reactions. This allows for the tuning of the electronic properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its emission color and efficiency. The tetrahedral silicon core helps to prevent intermolecular interactions that can lead to quenching of the fluorescence in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). This makes such materials promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes for sensing applications.
In the field of organic photovoltaics, materials that can efficiently absorb light and transport charge are crucial. Through appropriate functionalization of the phenyl rings, this compound can be incorporated into donor or acceptor materials for the active layer of OPVs. The three-dimensional structure of the silicon core can influence the morphology of the bulk heterojunction, which is critical for efficient charge separation and transport. Furthermore, derivatives of this compound can be designed to have appropriate energy levels to serve as hole-transport or electron-transport layers in OPV devices, facilitating the extraction of charge to the electrodes.
The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the semiconductor layer. The well-defined, three-dimensional structure of this compound derivatives can be exploited to control this packing. By introducing charge-transporting moieties onto the phenyl arms, new semiconducting materials can be synthesized. The tetrahedral geometry can lead to the formation of well-ordered thin films with good intermolecular electronic communication, which is essential for achieving high charge carrier mobilities. The ability to tune the electronic properties through chemical modification also allows for the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors, which are necessary for the fabrication of complementary logic circuits.
Scaffolding for Supramolecular Assembly and Nanostructure Fabrication
The well-defined three-dimensional structure of this compound serves as an excellent scaffold for the construction of ordered supramolecular assemblies and the fabrication of nanostructures. The directional nature of the silicon-carbon bonds and the potential for intermolecular interactions involving the bromine atoms are key to its utility in creating extended networks.
The self-assembly of this compound in the solid state is largely governed by its tetrahedral shape and the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine atoms can interact with electron-donating groups on adjacent molecules, leading to the formation of ordered crystalline lattices.
The crystal engineering of related brominated aromatic compounds demonstrates the significance of halogen bonding in directing self-assembly. For instance, the interplay of halogen bonds and π-π stacking interactions has been shown to be a powerful tool in constructing multicomponent supramolecular assemblies. rsc.org The bromine atoms on the phenyl rings of this compound can participate in such interactions, guiding the formation of specific, predictable, and stable supramolecular architectures. The tetrahedral disposition of the bromophenyl arms ensures the propagation of these interactions in a three-dimensional space, leading to the formation of porous frameworks.
Studies on analogous tetrahedral silicon-centered molecules, such as tetrakis(4-bromophenyl)silane, have shown their utility in creating porous organic polymers. nih.gov These polymers exhibit high thermal stability and significant porosity, making them suitable for applications like gas storage. nih.gov The substitution pattern in this compound, with two bromine atoms per phenyl ring, further enhances the potential for halogen bonding and the creation of robust, porous networks.
Table 1: Comparison of Tetrahedral Silicon-Centered Building Blocks
| Compound | Key Structural Feature | Potential Intermolecular Interactions | Resulting Architectures |
| Tetrakis(4-bromophenyl)silane | Single bromine on each phenyl group | Halogen bonding, π-π stacking | Porous organic polymers nih.gov |
| This compound | Two bromine atoms on each phenyl group | Stronger and more directional halogen bonding | Potentially more robust and porous supramolecular networks |
| Tetrakis(4-carboxyphenyl)silane | Carboxylic acid functional groups | Hydrogen bonding, coordination with metal ions | Metal-Organic Frameworks (MOFs) rsc.org |
| Tetrakis(4-tetrazolylphenyl)silane | Tetrazole functional groups | Coordination with metal ions | Porous MOFs with fluorite or garnet topology rsc.org |
The porous structures formed by the self-assembly of this compound can act as host frameworks for the inclusion of guest molecules. The size and shape of the pores within these frameworks can be tuned by controlling the self-assembly process, potentially allowing for selective guest uptake. This is a fundamental aspect of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule.
While specific studies on the host-guest chemistry of this compound are not extensively documented, the principles can be inferred from related systems. For example, metal-organic frameworks (MOFs) constructed from tetrahedral silicon-based linkers have demonstrated significant gas storage capacities for H₂, CH₄, and CO₂. rsc.org The pores within these materials provide the space for guest molecules to reside. The chemical nature of the host framework, including the presence of bromine atoms in this compound-based materials, can influence the interaction with guest molecules, potentially leading to enhanced selectivity.
Applications in Sensor Technology (Chemical and Biosensors) as a Recognition Element Scaffold
The rigid and well-defined structure of this compound makes it a promising scaffold for the development of chemical and biosensors. A molecular recognition element is a key component of a sensor, responsible for selectively binding to the target analyte. nih.gov The tetrahedral framework of this compound can be functionalized with specific recognition units to create a sensor with high selectivity.
The principle behind using such a scaffold is to create a pre-organized platform where multiple recognition sites are held in a specific spatial arrangement. This can lead to enhanced binding affinity and selectivity for the target analyte compared to individual, freely moving recognition molecules. The development of colorimetric sensor arrays, for instance, relies on chemo-responsive dyes that interact with analytes, leading to a detectable color change. illinois.edu By incorporating such dyes into a this compound framework, it may be possible to create highly sensitive and selective sensors.
The bromine atoms on the this compound scaffold can also play a role in sensing applications. They can be used as reactive handles for further functionalization, allowing for the attachment of a wide variety of recognition elements.
Role in Catalysis as a Ligand Precursor or Support Material
In the realm of catalysis, this compound can serve as a versatile precursor for the synthesis of ligands or as a robust support material for catalytic species. The tetrahedral arrangement of the phenyl groups allows for the creation of unique ligand environments around a metal center.
The bromine atoms can be transformed into other functional groups through various organic reactions, such as lithium-halogen exchange followed by reaction with an electrophile, or through cross-coupling reactions. This allows for the introduction of phosphine (B1218219), amine, or other coordinating groups, transforming the this compound into a tetrapodal ligand. Such ligands can chelate to a metal center, creating a well-defined and stable catalytic complex. The rigid backbone of the ligand can influence the stereochemistry of the catalytic reaction, potentially leading to high selectivity.
Furthermore, porous materials derived from this compound can be used as supports for catalysts. nih.gov Immobilizing a homogeneous catalyst onto a solid support can offer several advantages, including ease of separation of the catalyst from the reaction products and improved catalyst stability and reusability. The high surface area and porous nature of materials derived from this silane (B1218182) would allow for a high loading of active catalytic sites. The chemical inertness of the silane core provides a stable platform that can withstand harsh reaction conditions.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodological Advances
A thorough search of scientific databases yields no specific, peer-reviewed publications detailing significant academic contributions or novel methodological advances for Tetrakis(3,5-dibromophenyl)silane. The synthesis of related compounds, such as Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane from silicon(IV) bromide, suggests a probable synthetic route via the reaction of silicon tetrachloride with a grignard or organolithium reagent derived from 1,3,5-tribromobenzene (B165230). However, specific reaction conditions, yields, and characterization data for this compound are not documented in accessible literature.
Unexplored Reactivity and Synthetic Frontiers for this compound
The eight bromine atoms on the periphery of the this compound molecule present a rich platform for chemical modification, which remains largely unexplored. Future research could focus on:
Cross-Coupling Reactions: Systematic studies of Suzuki, Sonogashira, Stille, and Hiyama cross-coupling reactions at the bromine sites could lead to the synthesis of a wide array of novel derivatives with tailored electronic and photophysical properties. The steric hindrance around the silicon core may influence the reactivity of the bromine atoms, and investigating this aspect could provide valuable insights for synthetic chemists.
Metal-Halogen Exchange: The reactivity of the bromine atoms towards metal-halogen exchange reagents could be explored to generate poly-lithiated or poly-magnesiated intermediates, which could then be reacted with various electrophiles to create highly functionalized silicon-centered molecules.
Polymerization: The molecule could serve as a multifunctional monomer for the synthesis of hyperbranched polymers or cross-linked networks. Polymerization through the bromine functionalities could lead to materials with high thermal stability and unique optoelectronic properties.
Emerging Applications in Advanced Functional Materials and Nanotechnology
While no specific applications for this compound have been reported, its structure suggests potential uses in several areas of materials science and nanotechnology:
Porous Organic Polymers (POPs): The tetrahedral geometry and multiple reactive sites make it an ideal building block for the synthesis of POPs with high surface areas and tailored pore sizes. These materials could find applications in gas storage, separation, and catalysis.
Luminescent Materials: Functionalization of the phenyl rings with chromophoric groups could lead to the development of novel three-dimensional luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Nanotechnology: The rigid, well-defined structure of this compound could be utilized as a molecular scaffold in nanotechnology for the precise positioning of functional groups in the design of molecular machines or nanoscale electronic components.
Prospects for Rational Design of Silicon-Based Materials from this compound
The potential for precise, step-wise functionalization of the eight bromine atoms offers exciting prospects for the rational design of silicon-based materials. By controlling the stoichiometry and reaction conditions of subsequent chemical transformations, it may be possible to create materials with a high degree of order and complexity. This could enable the development of "designer materials" with properties tailored for specific applications, such as catalysts with well-defined active sites or materials with anisotropic charge transport properties.
Q & A
Q. What synthetic methodologies are recommended for preparing Tetrakis(3,5-dibromophenyl)silane with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For brominated aryl silanes, a common approach is reacting silicon tetrachloride with 3,5-dibromophenyl Grignard or lithium reagents under inert conditions. Purification may require column chromatography (for intermediate brominated precursors, as seen in 3,5-dibromophenylacetic acid synthesis ) followed by recrystallization. Purity can be verified via elemental analysis and high-resolution mass spectrometry (HRMS). For silane derivatives, inert atmosphere techniques (e.g., Schlenk lines) are critical to prevent hydrolysis or oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the aromatic bromine substitution pattern and silane backbone integrity. For example, split peaks in NMR may indicate para-substitution on the phenyl rings.
- FT-IR : Peaks near 450–550 cm correspond to Si-C stretching vibrations, while bromine substituents may influence aromatic C-H bending modes .
- X-ray Crystallography : Single-crystal analysis resolves steric effects from bulky bromophenyl groups and confirms tetrahedral geometry around silicon .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at temperatures below 0°C to prevent degradation. Similar silanes (e.g., Tetrakis(trimethylsilyl)silane) show sensitivity to moisture and oxygen, necessitating desiccants and glovebox use .
- Safety : Use PPE (gloves, goggles) and fume hoods. Brominated compounds may release toxic fumes upon decomposition; consult SDS for analogous bromophenyl derivatives (e.g., 3,5-Dibromophenylacetic acid ).
Advanced Research Questions
Q. What strategies can mitigate steric hindrance during functionalization of this compound?
- Methodological Answer : Steric effects from the bulky bromophenyl groups can impede further reactions. Strategies include:
- Microwave-assisted synthesis : Enhances reaction kinetics for sluggish substitutions.
- Transition-metal catalysis : Palladium complexes (e.g., Tetrakis(triphenylphosphine)palladium(0) ) enable Suzuki-Miyaura cross-coupling to introduce smaller substituents.
- Computational modeling : DFT calculations predict reactive sites and optimize reaction conditions .
Q. How can the thermal stability and decomposition pathways of this compound be analyzed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and residual mass. For example, Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate derivatives show stability up to 310°C .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition byproducts (e.g., HBr gas from bromine loss) .
Q. What applications does this compound have in advanced material design?
- Methodological Answer :
- Polymer Crosslinking : Bromine atoms act as reactive sites for radical-initiated crosslinking, enhancing thermal stability in silicones .
- Metal-Organic Frameworks (MOFs) : As a node precursor, its tetrahedral geometry and bromine substituents can template porous structures for gas storage or catalysis .
- Photovoltaic Materials : Bromophenyl groups improve electron-withdrawing capacity in silane-based hole-transport layers for perovskite solar cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
